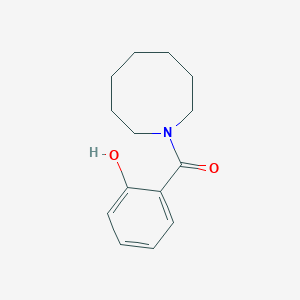
1-(Azetidin-1-yl)-2-(2-methylphenoxy)ethanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(Azetidin-1-yl)-2-(2-methylphenoxy)ethanone, also known as AZD-9977, is a small molecule drug that belongs to the class of selective androgen receptor modulators (SARMs). It is being developed by AstraZeneca for the treatment of muscle wasting and bone loss associated with aging and chronic illnesses.
Wirkmechanismus
1-(Azetidin-1-yl)-2-(2-methylphenoxy)ethanone works by selectively binding to and activating the androgen receptor in muscle and bone tissue. This leads to an increase in muscle mass and bone density, without affecting other tissues such as the prostate and the liver. Unlike anabolic steroids, which can cause a range of side effects such as acne, hair loss, and liver damage, 1-(Azetidin-1-yl)-2-(2-methylphenoxy)ethanone has been shown to have a favorable safety profile in preclinical studies.
Biochemical and Physiological Effects:
1-(Azetidin-1-yl)-2-(2-methylphenoxy)ethanone has been shown to increase muscle mass and bone density in animal models. It has also been shown to improve physical function in aged rats, as measured by grip strength and running endurance. In addition, 1-(Azetidin-1-yl)-2-(2-methylphenoxy)ethanone has been shown to increase bone mineral density in ovariectomized rats, a model of postmenopausal osteoporosis.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 1-(Azetidin-1-yl)-2-(2-methylphenoxy)ethanone in lab experiments is its selectivity for the androgen receptor in muscle and bone tissue. This allows researchers to study the effects of androgen receptor activation on these tissues without affecting other tissues such as the prostate and the liver. However, one limitation of using 1-(Azetidin-1-yl)-2-(2-methylphenoxy)ethanone is its relatively short half-life, which may require frequent dosing in animal studies.
Zukünftige Richtungen
There are several potential future directions for the development of 1-(Azetidin-1-yl)-2-(2-methylphenoxy)ethanone. One direction is the development of more potent and selective SARMs for the treatment of muscle wasting and bone loss. Another direction is the study of the long-term safety and efficacy of 1-(Azetidin-1-yl)-2-(2-methylphenoxy)ethanone in human clinical trials. Finally, the potential use of 1-(Azetidin-1-yl)-2-(2-methylphenoxy)ethanone in the treatment of prostate cancer warrants further investigation.
Synthesemethoden
The synthesis of 1-(Azetidin-1-yl)-2-(2-methylphenoxy)ethanone involves the reaction of 2-(2-methylphenoxy)ethan-1-amine with ethyl 2-bromoacetate to form 1-(azetidin-1-yl)-2-(2-methylphenoxy)ethanone. The reaction is catalyzed by potassium carbonate in N,N-dimethylformamide (DMF) solvent. The final product is obtained by purification through column chromatography.
Wissenschaftliche Forschungsanwendungen
1-(Azetidin-1-yl)-2-(2-methylphenoxy)ethanone has shown promising results in preclinical studies for the treatment of muscle wasting and bone loss. It has been shown to increase muscle mass and bone density in animal models without causing the side effects commonly associated with anabolic steroids. 1-(Azetidin-1-yl)-2-(2-methylphenoxy)ethanone has also been studied for its potential use in the treatment of prostate cancer, as it has been shown to inhibit the growth of prostate cancer cells in vitro.
Eigenschaften
IUPAC Name |
1-(azetidin-1-yl)-2-(2-methylphenoxy)ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15NO2/c1-10-5-2-3-6-11(10)15-9-12(14)13-7-4-8-13/h2-3,5-6H,4,7-9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SJAFWBQNSIVCRZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1OCC(=O)N2CCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(Azetidin-1-yl)-2-(2-methylphenoxy)ethanone | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![6-[(2-Fluorophenoxy)methyl]-1,3-dimethylpyrimidine-2,4-dione](/img/structure/B7474826.png)


![1-[4-(1H-indol-3-yl)piperidin-1-yl]-2-methoxyethanone](/img/structure/B7474839.png)


![6-[(2,3-Dimethylphenoxy)methyl]-1,3-dimethylpyrimidine-2,4-dione](/img/structure/B7474870.png)

![N-[2-(azetidin-1-yl)-2-oxoethyl]naphthalene-2-carboxamide](/img/structure/B7474885.png)
![6-[(2-Methylphenyl)methylamino]pyridine-3-carbonitrile](/img/structure/B7474891.png)

![3-cyano-N-methyl-N-[(5-methylfuran-2-yl)methyl]benzamide](/img/structure/B7474909.png)
